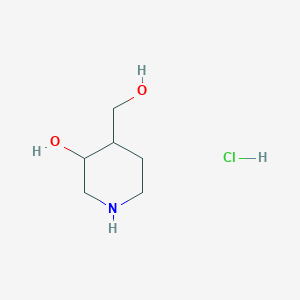

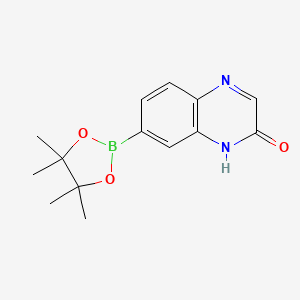

4-(Hydroxymethyl)-3-piperidinol HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . Another example is the synthesis of coordination compounds with 4-(hydroxymethyl)pyridine as a co-ligand .

Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)imidazole hydrochloride consists of a imidazole ring attached to a hydroxymethyl group . The structure of similar compounds can be viewed using various tools like JSmol .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, Tris or tris(hydroxymethyl)aminomethane is an organic compound that is extensively used in biochemistry and molecular biology as a component of buffer solutions . It undergoes reactions associated with typical amines, such as condensations with aldehydes .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Tris has a density of 1.328g/cm3, is a white crystalline powder, and is soluble in water . 4-(Hydroxymethyl)imidazole hydrochloride has a molecular formula of C4H7ClN2O and an average mass of 134.564 Da .

Wissenschaftliche Forschungsanwendungen

Role in Drug Designing

Piperidines, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Pharmaceutical Applications

The pharmaceutical applications of synthetic and natural piperidines, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, have been extensively studied . These studies cover the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Anticancer Applications

Piperidine derivatives, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, are being utilized in different ways as anticancer agents . For example, a series of piperidine derivatives were tested for their antitumor activity against most of the human tumor cells, and all the assessed compounds exposed significant antitumor properties .

Antiviral Applications

Piperidine derivatives are also being utilized as antiviral agents . The specific mechanisms and effectiveness of these compounds in antiviral applications are subjects of ongoing research .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown effectiveness as antimicrobial and antifungal agents . This makes them valuable in the development of new treatments for various infectious diseases .

Analgesic and Anti-inflammatory Applications

Compounds with the piperidine moiety, including 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, show a wide variety of biologic activities, including analgesic and anti-inflammatory effects .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . This highlights the potential of these compounds in the treatment of various psychiatric disorders .

Synthesis of Biologically Active Piperidines

4-Piperidinemethanol, a compound closely related to 4-(Hydroxymethyl)piperidin-3-ol hydrochloride, may be used in the preparation of N - tert -butoxycarbonyl-4-hydroxymethyl piperidine desferrioxamine B (DFO) containing third generation triazine dendrimer . This suggests potential applications of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride in the synthesis of biologically active piperidines .

Wirkmechanismus

Target of Action

The primary target of 4-(Hydroxymethyl)piperidin-3-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The compound affects the pathway involving the CCR5 receptor. By blocking this receptor, it prevents the entry of HIV-1 strains into cells . This action disrupts the normal pathway of HIV-1 infection, potentially slowing the progression of the disease .

Result of Action

The primary result of the compound’s action is the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, it can potentially slow the progression of HIV-1 infection .

Safety and Hazards

The safety data sheet for Hydrochloric acid, a related compound, indicates that it is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . Similarly, 4-(Hydroxymethyl)imidazole hydrochloride is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions in the research of similar compounds are promising. For instance, Hydroxymethylfurfural (HMF) derivatives are being explored as promising alternatives of fossil-based diols and dicarboxylic acids for the synthesis of polyesters . Another study discusses the production and derivative chemistry of various hydrophobic analogs of HMF .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)piperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOSFSLEEORCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)piperidin-3-ol hydrochloride | |

CAS RN |

1951441-80-7 |

Source

|

| Record name | 4-Piperidinemethanol, 3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)

![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)